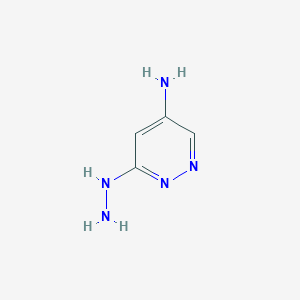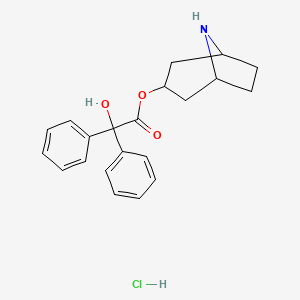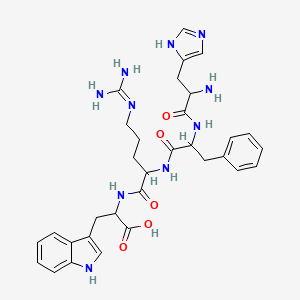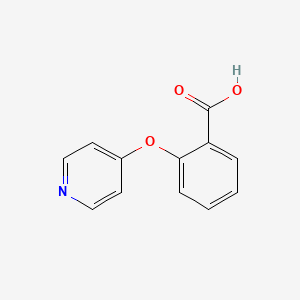
Einecs 222-115-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 222-115-7, also known as Potassium thiocyanate, is a chemical compound with the molecular formula KSCN. It is a colorless, crystalline salt that is highly soluble in water. Potassium thiocyanate is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium thiocyanate can be synthesized through the reaction of potassium cyanide (KCN) with sulfur or sulfur dioxide (SO2). The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The general reaction is as follows:
KCN+S→KSCN
Alternatively, potassium thiocyanate can be produced by reacting potassium hydroxide (KOH) with ammonium thiocyanate (NH4SCN):
KOH+NH4SCN→KSCN+NH3+H2O
Industrial Production Methods
In industrial settings, potassium thiocyanate is often produced by the reaction of potassium carbonate (K2CO3) with hydrogen cyanide (HCN) and sulfur. This method allows for large-scale production of the compound, which is then purified and crystallized for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium thiocyanate undergoes several types of chemical reactions, including:
Oxidation: Potassium thiocyanate can be oxidized to form potassium sulfate (K2SO4) and carbon disulfide (CS2).
Reduction: It can be reduced to form potassium sulfide (K2S) and hydrogen cyanide (HCN).
Substitution: Potassium thiocyanate can participate in substitution reactions, where the thiocyanate ion (SCN-) is replaced by other anions or cations.
Common Reagents and Conditions
Common reagents used in reactions with potassium thiocyanate include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving potassium thiocyanate include potassium sulfate, carbon disulfide, potassium sulfide, and hydrogen cyanide. These products have various industrial and scientific applications.
Aplicaciones Científicas De Investigación
Potassium thiocyanate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in chemical synthesis and analysis, particularly in the detection of iron ions (Fe3+) through the formation of a red-colored complex.
Biology: Potassium thiocyanate is used in biochemical assays and as a denaturant for proteins.
Medicine: It has applications in medical diagnostics, particularly in the determination of thyroid function.
Industry: Potassium thiocyanate is used in the production of herbicides, fungicides, and as a corrosion inhibitor in metalworking.
Mecanismo De Acción
The mechanism of action of potassium thiocyanate involves its ability to form complexes with metal ions. The thiocyanate ion (SCN-) acts as a ligand, binding to metal ions and forming stable complexes. This property is utilized in various analytical and industrial applications, such as the detection of iron ions and the inhibition of metal corrosion.
Comparación Con Compuestos Similares
Potassium thiocyanate can be compared with other thiocyanate salts, such as sodium thiocyanate (NaSCN) and ammonium thiocyanate (NH4SCN). While these compounds share similar chemical properties, potassium thiocyanate is unique in its higher solubility in water and its specific applications in industrial processes. Other similar compounds include:
Sodium thiocyanate (NaSCN): Used in textile processing and as a reagent in chemical synthesis.
Ammonium thiocyanate (NH4SCN): Used in photographic processing and as a precursor in the synthesis of other chemicals.
Potassium thiocyanate stands out due to its specific applications in corrosion inhibition and its role in medical diagnostics.
Propiedades
Número CAS |
3352-23-6 |
|---|---|
Fórmula molecular |
C20H25N10O11P |
Peso molecular |
612.4 g/mol |
Nombre IUPAC |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35) |
Clave InChI |
LWBLDUTUVIXFJE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)











